molecular formula C14H12N2O4S B13133764 2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide

2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide

Cat. No.: B13133764
M. Wt: 304.32 g/mol
InChI Key: LVRDTOVUDQAXSA-OVCLIPMQSA-N
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Description

2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide is a complex organic compound with a molecular formula of C13H10N2O4S This compound is characterized by the presence of a thiophene ring, a carboxylic acid group, and a hydrazide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide typically involves the reaction of 2-thiophenecarboxylic acid hydrazide with 4-carboxy-2-hydroxybenzaldehyde. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Thiophenecarboxylic acid hydrazide
  • 4-Carboxy-2-hydroxybenzaldehyde
  • Thiophene-2-carboxylic acid

Uniqueness

2-Thiophenecarboxylicacid,2-[1-(4-carboxy-2-hydroxyphenyl)ethylidene]hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazide linkage and the presence of both thiophene and phenolic moieties make it a versatile compound for various applications .

Properties

Molecular Formula

C14H12N2O4S

Molecular Weight

304.32 g/mol

IUPAC Name

3-hydroxy-4-[(E)-C-methyl-N-(thiophene-2-carbonylamino)carbonimidoyl]benzoic acid

InChI

InChI=1S/C14H12N2O4S/c1-8(15-16-13(18)12-3-2-6-21-12)10-5-4-9(14(19)20)7-11(10)17/h2-7,17H,1H3,(H,16,18)(H,19,20)/b15-8+

InChI Key

LVRDTOVUDQAXSA-OVCLIPMQSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CS1)/C2=C(C=C(C=C2)C(=O)O)O

Canonical SMILES

CC(=NNC(=O)C1=CC=CS1)C2=C(C=C(C=C2)C(=O)O)O

Origin of Product

United States

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